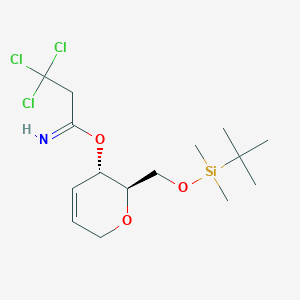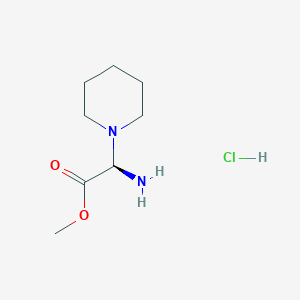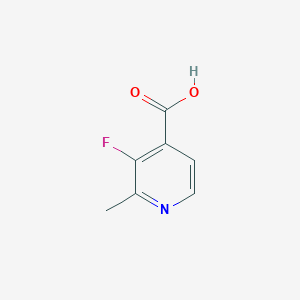
3-Fluoro-2-methylisonicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-methylisonicotinic acid is a fluorinated derivative of isonicotinic acid. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluorinated compound using fluoroboric acid . Another method involves the use of nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-2-methylisonicotinic acid, often employs large-scale fluorination techniques. These methods ensure high yields and purity, essential for pharmaceutical and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the fluorine atom.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-methylisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and stability with enzymes and receptors. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoroisonicotinic acid
- 4-Fluoroisonicotinic acid
- 3-Chloro-2-methylisonicotinic acid
Uniqueness
3-Fluoro-2-methylisonicotinic acid is unique due to the specific position of the fluorine atom and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
3-fluoro-2-methylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZKTQLXQIELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
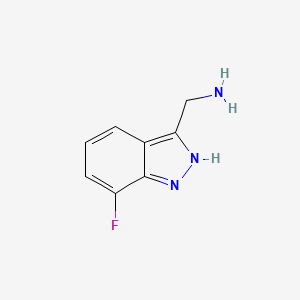
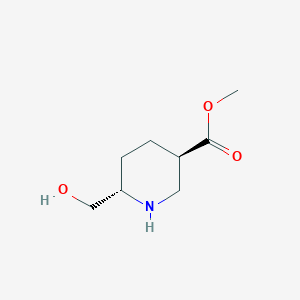
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
